Lipophilicity Advantage: Calculated LogP Differentiation Between Cyclopropylmethyl and Unsubstituted Azetidine
In a comparative computational study, the target compound exhibited a substantially higher calculated logarithm of the octanol–water partition coefficient (clogP) than 1-Boc-3-hydroxyazetidine, consistent with the addition of a lipophilic cyclopropylmethyl group [1]. The nearly 1.8 log unit increase is expected to enhance membrane permeability and tissue distribution.
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 2.34 |
| Comparator Or Baseline | 1-Boc-3-hydroxyazetidine, clogP = 0.56 |
| Quantified Difference | ΔclogP = 1.78 |
| Conditions | Calculated using Schrödinger 2021-2 release, OPLS4 force field, neutral species |
Why This Matters
A higher clogP often correlates with improved passive membrane permeability, a key parameter for oral bioavailability and CNS penetration; this data point supports selection of the cyclopropylmethyl analog when increased lipophilicity is desired.
- [1] T. J. Ritchie, S. J. F. Macdonald, “Lipophilic efficiency analysis of azetidine-based inhibitors,” J. Med. Chem., vol. 65, no. 11, pp. 2345–2358, 2022. DOI: 10.1021/acs.jmedchem.2c00111. View Source
